molecular formula C7H14N2O2 B13997966 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine

1,4-Dioxa-8-azaspiro[4.5]decan-8-amine

Cat. No.: B13997966
M. Wt: 158.20 g/mol
InChI Key: JMYGJDAUVORJHP-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has a molecular formula of C₇H₁₃NO₂ and a molar mass of 143.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-8-azaspiro[4.5]decan-8-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction typically requires specific conditions, such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the σ1 receptor, modulating its activity and influencing various cellular pathways . This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a σ1 receptor ligand sets it apart from other similar compounds, making it valuable for research in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C7H14N2O2/c8-9-3-1-7(2-4-9)10-5-6-11-7/h1-6,8H2

InChI Key

JMYGJDAUVORJHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)N

Origin of Product

United States

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